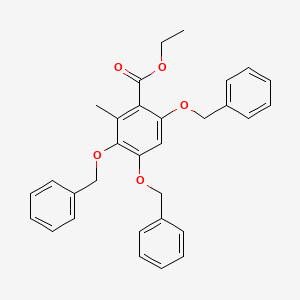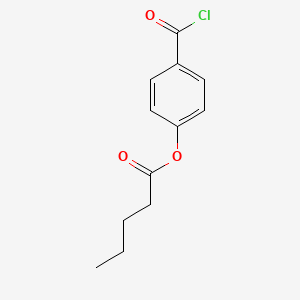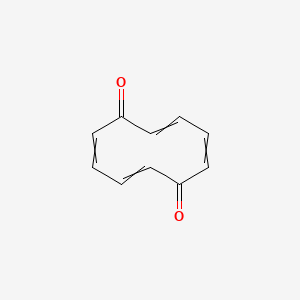![molecular formula C13H6ClF11O B14601645 1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene CAS No. 59655-40-2](/img/structure/B14601645.png)
1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene is a synthetic organic compound characterized by the presence of a chloromethyl group and a perfluorinated alkyl ether moiety attached to a benzene ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene typically involves the reaction of 1-chloromethyl-4-hydroxybenzene with 1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-ene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the etherification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in bio-conjugation and labeling due to its reactive chloromethyl group.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene involves its interaction with nucleophiles through the chloromethyl group. This interaction can lead to the formation of covalent bonds with various biological molecules, making it useful for bio-conjugation and labeling. The perfluorinated alkyl ether moiety contributes to the compound’s stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-2-(2-ethoxyethoxy)-3-methylbenzene: Similar in structure but lacks the perfluorinated alkyl ether moiety, resulting in different chemical properties and applications.
1-(Chloromethyl)-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the perfluorinated alkyl ether moiety, leading to variations in reactivity and stability.
Uniqueness
1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene is unique due to its combination of a reactive chloromethyl group and a highly stable perfluorinated alkyl ether moiety. This combination imparts both reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
59655-40-2 |
|---|---|
Molecular Formula |
C13H6ClF11O |
Molecular Weight |
422.62 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxy)benzene |
InChI |
InChI=1S/C13H6ClF11O/c14-5-6-1-3-7(4-2-6)26-9(16)8(15)10(17,18)11(19,20)12(21,22)13(23,24)25/h1-4H,5H2 |
InChI Key |
SIIPXLOPTIJUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)

![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)
